6-Chloro-4-(cyclopropylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(cyclopropylamino)nicotinaldehyde is a chemical compound with significant interest in various fields of research It is a derivative of pyridinecarboxaldehyde, characterized by the presence of a chloro group at the 6th position, a cyclopropylamino group at the 4th position, and an aldehyde group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 6-chloropyridine-3-carbaldehyde.
Amination: The 6-chloropyridine-3-carbaldehyde undergoes amination with cyclopropylamine under controlled conditions to introduce the cyclopropylamino group at the 4th position.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 6-Chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid.
Reduction: 6-Chloro-4-(cyclopropylamino)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(cyclopropylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
- 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
- 6-Chloro-4-(ethylamino)pyridine-3-carbaldehyde
- 6-Chloro-4-(propylamino)pyridine-3-carbaldehyde
Comparison:
- Structural Differences: The primary difference lies in the substituent at the 4th position (cyclopropylamino vs. methylamino, ethylamino, or propylamino).
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compound.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their biological activity and suitability for certain applications.
Properties
IUPAC Name |
6-chloro-4-(cyclopropylamino)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-9-3-8(12-7-1-2-7)6(5-13)4-11-9/h3-5,7H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYOURDFBJTGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.